molecular formula C6H14O B086876 Dipropyl ether CAS No. 111-43-3

Dipropyl ether

Cat. No. B086876
CAS RN: 111-43-3
M. Wt: 102.17 g/mol
InChI Key: POLCUAVZOMRGSN-UHFFFAOYSA-N
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Description

Dipropyl ether is a compound that has been synthesized in various forms for different scientific applications. Research has explored its synthesis, molecular structure, and reactions, expanding its applicability in materials science and organic chemistry.

Synthesis Analysis

The synthesis of dipropyl ether and its derivatives involves different chemical reactions and conditions. For instance, dipropargyl ethers have been synthesized from 4,4′-dihydroxydiphenyl and other compounds through oxidative polydehydrocondensation, showcasing a pathway to create complex ether structures from simpler ones (Sladkov, Korshak, & Makhsumov, 1964).

Molecular Structure Analysis

The molecular structure of dipropyl ether and related compounds has been examined through methods like nuclear magnetic resonance (NMR) and matrix-assisted laser desorption ionization mass spectrometry. These analyses reveal the detailed atomic and molecular arrangements, critical for understanding the compound's chemical behavior and properties.

Chemical Reactions and Properties

Dipropyl ether participates in various chemical reactions and possesses unique properties that make it valuable in different chemical contexts. It has been involved in polymerization reactions and shown to affect polymer solubility and stability significantly. The addition of substituent groups can modify its reactivity and physical properties, as seen in the synthesis of unsymmetrically α-substituted poly(dipropargyl ether) derivatives (Lee, Gal, Lee, Oh, Jin, & Choi, 1995).

Scientific Research Applications

  • Lipase-Catalyzed Esterification : A study by Duan et al. (1997) investigated the use of dipropyl ether in lipase-catalyzed esterification for the resolution of ketoprofen, a pharmaceutical compound. This process exhibited a Bi Bi Ping Pong mechanism with dead-end inhibition of alcohol for both enantiomers of ketoprofen (Duan, Ching, Lim, & Ang, 1997).

  • Gas Chromatography Analysis : Dipropyl ether has been used in gas chromatographic procedures for analyzing dipropylacetic acid in plasma, as explored by U-Schulz and Toseland (1977). This highlights its utility in analytical chemistry, particularly in drug monitoring (U-Schulz & Toseland, 1977).

  • Excess Properties in Binary Alkanol-Ether Mixtures : Kammerer and Lichtenthaler (1998) reported on the excess molar volumes and enthalpies for mixtures of alkanols with diisopropyl ether and dibutyl ether. Their research contributes to understanding the thermodynamic properties of ether mixtures (Kammerer & Lichtenthaler, 1998).

  • Solubility Studies in Aqueous Media : Gonzalez-Olmos and Iglesias (2008) conducted research on the solubility of various fuel oxygenates, including diisopropyl ether, in water across a range of temperatures. This study aids in understanding the environmental impact of these compounds (Gonzalez-Olmos & Iglesias, 2008).

  • Phase Equilibria in Extractive Distillation : Lladosa et al. (2007) explored the phase equilibria in the extractive distillation of a mixture containing dipropyl ether, showcasing its role in separation processes (Lladosa, Montón, Cruz Burguet, & Muñoz, 2007).

  • Hydroformylation of Propene : A study by Murata and Matsuda (1981) discussed the use of dipropyl ether in the hydroformylation of propene, revealing its utility in organic synthesis (Murata & Matsuda, 1981).

  • Microwave Spectroscopy : Grant et al. (1993) utilized microwave spectroscopy to determine the structure of different conformations of dipropyl ether, contributing to molecular structure understanding (Grant, Walker, Novick, Bohn, Qi, Wheeler, LoBue, & Al‐Laham, 1993).

Safety And Hazards

Dipropyl ether is highly flammable . It may cause drowsiness or dizziness . Inhalation or contact with the material may irritate or burn skin and eyes . Vapors may cause dizziness or asphyxiation . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .

Future Directions

Dipropyl ether has been used in the development of high-performance dual-salt electrolytes for lithium-sulfur batteries . This work provides an effective design strategy for lithium-sulfur batteries electrolytes with the capabilities of lithium anode protection and the lithium polysulfides ‘shuttle effect’ inhibition .

properties

IUPAC Name

1-propoxypropane
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InChI

InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3
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InChI Key

POLCUAVZOMRGSN-UHFFFAOYSA-N
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Canonical SMILES

CCCOCCC
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Molecular Formula

C6H14O
Record name DI-N-PROPYL ETHER
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DSSTOX Substance ID

DTXSID8042343
Record name Propyl ether
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Molecular Weight

102.17 g/mol
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Physical Description

Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID.
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Boiling Point

89-91 °C, 88-90 °C
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Flash Point

70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c.
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Solubility

Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25
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Density

0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7
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Vapor Density

3.53 (Air =1), Relative vapor density (air = 1): 3.53
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Vapor Pressure

62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33
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Product Name

Dipropyl ether

Color/Form

Mobile liquid

CAS RN

111-43-3
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Melting Point

-122 °C
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Synthesis routes and methods I

Procedure details

A solution of piperidine, 4-(diphenylmethylene) (0.10 mole) and acrylamide (8.95 g, 0.062 mole) in EtOH (50 ml) was refluxed overnight. This reaction mixture was filtered and concentrated. The resulting while solid residue was dissolved in CHCl3, washed with H2O (3×150 ml), dried (Na2SO4) and the solvent removed to give thick yellow oil. Crystallization from CH2Cl2 --i--Pr2O afforded 29.01 g (75%) of 1-piperidinepropanamide, 4-(diphenylmethylene)-; mp 105°-7° C.
Quantity
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8.95 g
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50 mL
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Synthesis routes and methods II

Procedure details

Homogenous catalysts have a distinct advantage in that the application of mechanistic understanding can allow rational tuning of catalyst structure and reaction conditions to optimize activity, selectivity and lifetimes. Schlaf and coworkers have explored the reduction of terminal vicinal diols to n-alcohols using homogeneous Ru ionic hydrogenation catalysts and through these studies have provided insight into various factors that control deoxygenation selectivity. The use of diol models, which are less reactive than their polyol analogs, enabled kinetic analysis and more thorough characterization of product profiles. The most selective of the Ru hydrogenation catalysts was [Cp*Ru(CO)2(H2)][OTf], which achieved a 54% yield of 1-propanol in sulfolane solvent at 110° C. and 710 psi H2 using trifluoromethanesulfonic acid (HOTf) as the catalyst for the initial dehydration step. In addition to the 1-propanol hydrogenation product, the formation of several ether condensation products was observed, including significant yields of propylene glycol propyl ether (11%) and di-n-propyl ether (15%). The overall selectivity for reduction of the secondary hydroxyl group is 99%. The high regioselectivity of the ruthenium catalyst was impressive, but the catalyst is deactivated by water, which is a byproduct of the reaction. The active Ru dihydrogen complex is deprotonated by water to yield an inactive dimer. This catalyst decomposition makes it impractical for use with inherently wet glycerol from biodiesel production. Several ruthenium containing ionic hydrogenation catalysts with N-donor ligands have demonstrated greater solubility and stability in aqueous solution, however significant thermal decomposition and/or reduced selectivities were observed.
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Synthesis routes and methods III

Procedure details

Air inside a reaction vessel of the same type as the one used in Example 1 was replaced with a nitrogen gas in a satisfactory manner, after which 50 ml of a dipropyl ether (chain ether solvent) solution containing 0.065 mol of ethyl magnesium bromide was charged to the reaction vessel. Meanwhile, 0.060 mol of bromopentafluorobenzene and 20 ml of dipropyl ether (chain ether solvent) were charged to the dropping funnel. Then, the dipropyl ether solution of bromopentafluorobenzene in the dropping funnel was dropped to the reaction vessel over 1 hour at room temperature, and the reaction solution was stirred for 2 hours at room temperature. Consequently, pentafluorophenyl magnesium bromide was obtained in the form of a colorless dipropyl ether solution. The yield of pentafluorophenyl magnesium bromide measured in the same manner as Example 1 was 94.6 mol % based on bromopentafluorobenzene.
Quantity
0.06 mol
Type
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,600
Citations
H Takeuchi, M Fujii, S Konaka… - Journal of Physical …, 1987 - ACS Publications
… Moreover, the HCH bond angle of dipropyl ether is considered to be too small. It seems worthwhile to reinvestigate the structure of dipropyl ether. As seen in Table III, the observed bond …
Number of citations: 17 pubs.acs.org
E Lladosa, JB Montón, MC Burguet, R Munoz - Fluid phase equilibria, 2006 - Elsevier
… 1-propyl alcohol + dipropyl ether and 1-butyl alcohol … dipropyl ether and dibutyl ether. In this work it has been studied the binary systems formed for 1-propyl alcohol (PA) + dipropyl ether …
Number of citations: 33 www.sciencedirect.com
S Bi, G Zhao, J Wu - Journal of Chemical & Engineering Data, 2010 - ACS Publications
The surface tension of diethyl ether, diisopropyl ether, and dibutyl ether were measured with a differential capillary rise method over the temperature range from (258 to 373) K, (248 to …
Number of citations: 24 pubs.acs.org
N Belhadj, R Benoit, P Dagaut, M Lailliau… - Proceedings of the …, 2021 - Elsevier
The oxidation of di-n-propyl-ether (DPE) was performed in a jet-stirred reactor at 1 and 10 atm, at residence times of 1 and 0.7 s, respectively, and initial fuel concentrations of 5000 and …
Number of citations: 24 www.sciencedirect.com
KJ Grant, ARH Walker, SE Novick… - The Journal of …, 1993 - ACS Publications
Dipropyl ether is a multiconformational molecule. A 1977 gas-phase electron diffraction … There has been no microwave structural determination of dipropyl ether attempted before now, …
Number of citations: 4 pubs.acs.org
D Özmen - The Journal of Chemical Thermodynamics, 2007 - Elsevier
(Liquid+liquid) equilibrium (LLE) data for (water+propionic acid+dipropyl ether) and (water+propionic acid+diisopropyl ether) were measured at T=298.2K and atmospheric pressure. …
Number of citations: 36 www.sciencedirect.com
EE Astrup - ACTA CHEMICA SCANDINAVICA SERIES A …, 1977 - actachemscand.org
The molecular structure of dipropyl ether has been investigated in the gas phase by the electron diffraction method. Satisfactory agreement between experimental and theoretical data is …
Number of citations: 9 actachemscand.org
E Lladosa, JB Montón, MC Burguet… - Journal of Chemical & …, 2006 - ACS Publications
… the phase behavior of the original mixture, dipropyl ether (1) + 1-propyl … dipropyl ether (1) + 1-propyl alcohol (2) + butyl propionate (3) and two constituent binary systems dipropyl ether (1…
Number of citations: 11 pubs.acs.org
Q Ye, Y Wang, H Pan, W Zhou, P Yuan - Processes, 2022 - mdpi.com
… In this work, DMAC was selected as the entrainer to separate the dipropyl ether/1-propyl alcohol … Therefore, it is more economical to separate dipropyl ether/1-propyl alcohol azeotropic …
Number of citations: 4 www.mdpi.com
J Linek, I Wichterle, J Polednova - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
Vapour-liquid equilibria have been measured in the systems benzene-diisopropyl ether, diisopropyl ether-toluene, diisopropyl ether-ethyl benzene, benzene-dipropyl ether, dipropyl …
Number of citations: 18 cccc.uochb.cas.cz

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